Prucalopride-N-β-D-cellobiose
Description
Properties
Molecular Formula |
C₃₀H₄₆ClN₃O₁₃ |
|---|---|
Molecular Weight |
692.15 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Prucalopride N β D Cellobiose
Strategies for N-Glycosylation in Drug Conjugation
N-glycosylation involves the formation of a covalent bond between a carbohydrate and a nitrogen atom of a molecule, typically an amine. itlhealthcare.comphase1tox.comredwoodbioscience.com This strategy is widely employed to modify peptides, proteins, and small molecule drugs. rsc.orgbachem.com The introduction of a sugar moiety like cellobiose (B7769950) to an amine-containing drug such as prucalopride (B966) can significantly alter its properties.
The synthesis of N-glycosides from molecules with amine functionalities can be challenging but is achievable through several chemical strategies. researchgate.net A common approach involves the reaction of an amine with a reducing sugar, which can lead to the formation of a glycosylamine. nih.gov This reaction is the initial step of the Maillard reaction. nih.gov
More controlled chemical methods often employ activated sugar donors. For instance, a glycosyl halide or a glycosyl trichloroacetimidate (B1259523) can react with the primary or secondary amine of the target molecule. Another strategy involves the reaction of amine-derived carbamate (B1207046) anions with glycosyl halides, proceeding through an SN2 mechanism to form a stable linkage. nih.gov The choice of method depends on the reactivity of the amine and the desired stereochemistry of the anomeric center. nih.gov
The synthesis of complex glycoconjugates is complicated by the numerous reactive functional groups, particularly the multiple hydroxyl groups on the carbohydrate. nih.govnih.gov Protecting group chemistry is therefore essential to temporarily mask these groups and prevent unwanted side reactions, allowing for regioselective and stereoselective glycosylation. researchgate.netdntb.gov.ua
For the synthesis of Prucalopride-N-β-D-cellobiose, the hydroxyl groups of cellobiose must be protected. The choice of protecting groups is critical as they can influence the stereochemical outcome of the glycosylation reaction. nih.gov Ether protecting groups like benzyl (B1604629) (Bn) are considered "non-participating," while ester groups such as acetyl (Ac) or benzoyl (Bz) at the C-2 position are "participating" groups. nih.govnih.gov A participating group at C-2 of the glycosyl donor can shield one face of the molecule, leading to the stereoselective formation of a 1,2-trans glycosidic linkage, which in the case of glucose-based donors results in the β-anomer. nih.gov
Table 1: Common Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Type | Removal Conditions |
| Acetyl | Ac | Ester (Participating) | Basic hydrolysis (e.g., NaOMe/MeOH) |
| Benzoyl | Bz | Ester (Participating) | Basic hydrolysis |
| Benzyl | Bn | Ether (Non-participating) | Hydrogenolysis (e.g., H₂, Pd/C) |
| p-Methoxybenzyl | PMB | Ether (Non-participating) | Oxidative cleavage (e.g., DDQ, CAN) |
| tert-Butyldimethylsilyl | TBDMS | Silyl Ether | Fluoride ion (e.g., TBAF) |
Methodological Considerations for Prucalopride-Cellobiose Linkage Formation
The direct linkage of prucalopride to cellobiose would involve the formation of an N-glycosidic bond with the secondary amine in the piperidine (B6355638) ring of prucalopride.
The formation of the glycoconjugate requires careful optimization of reaction conditions to maximize yield and purity. ijcea.org Key parameters to consider include the choice of solvent, temperature, reaction time, and the use of a promoter or catalyst if necessary. For glycosylation reactions, aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. researchgate.net The reaction temperature can significantly influence the rate and selectivity of the reaction. Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these multiple variables. ijcea.org
Table 2: Hypothetical Optimization of Prucalopride-Cellobiose Conjugation
| Entry | Glycosyl Donor | Promoter/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Per-O-acetyl-α-cellobiosyl bromide | Ag₂CO₃ | DCM | 25 | 24 | 45 |
| 2 | Per-O-acetyl-α-cellobiosyl bromide | TMSOTf | DCM | 0 | 6 | 60 |
| 3 | Per-O-benzoyl-β-cellobiosyl trichloroacetimidate | BF₃·OEt₂ | Acetonitrile | -20 | 4 | 75 |
| 4 | Per-O-benzoyl-β-cellobiosyl trichloroacetimidate | TMSOTf | DCM | -40 | 4 | 82 |
Following the conjugation reaction, the desired product must be isolated from a mixture containing unreacted starting materials, byproducts, and reagents. researchgate.net The purification of carbohydrate-containing molecules often presents a significant challenge. researchgate.net
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of glycoconjugates. nih.gov Given the polar nature of the target molecule, especially after deprotection, hydrophilic interaction liquid chromatography (HILIC) is a particularly suitable method. researchgate.net Porous graphitized carbon (PGC) chromatography is another effective technique for separating glycan isomers. nih.gov The purity of the final compound is typically assessed by analytical HPLC and the structural integrity is confirmed by spectroscopic methods.
Structural Elucidation Techniques for the Conjugate
The definitive identification and structural confirmation of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pharmtech.comresearchgate.net
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and employing techniques like electrospray ionization (ESI), would be used to confirm the molecular weight and elemental composition of the conjugate. nih.gov Tandem mass spectrometry (MS/MS) experiments would provide fragmentation data, helping to confirm the connectivity of the prucalopride and cellobiose units. nih.gov
NMR spectroscopy is indispensable for unambiguous structure determination. pharmtech.comdoaj.org
¹H NMR would show characteristic signals for both the prucalopride and cellobiose moieties. The chemical shift and coupling constant (J-value) of the anomeric proton (H-1) of the prucalopride-linked glucose unit would be crucial for determining the stereochemistry of the newly formed glycosidic bond. A large coupling constant (typically > 8 Hz) for the anomeric proton would confirm the β-configuration.
¹³C NMR provides information on the carbon skeleton of the molecule.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to assign all proton and carbon signals and confirm the precise point of attachment of the cellobiose to the nitrogen atom of prucalopride. doaj.org
Advanced Spectroscopic Methods for Structural Assignment
The unequivocal structural assignment of this compound relies on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information regarding the compound's molecular weight, elemental composition, and the specific connectivity of its atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone for the initial identification of impurities. For this compound, HRMS would confirm the molecular formula, C30H46ClN3O13, which corresponds to a molecular weight of 692.15 g/mol . hoelzel-biotech.com Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, enabling the determination of the elemental composition and distinguishing the impurity from other potential degradation products. nih.gov Tandem mass spectrometry (MS/MS) experiments would be employed to probe the molecular structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would emerge, showing the loss of the cellobiose unit and fragments corresponding to the Prucalopride core, thereby confirming the nature of the conjugation. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the definitive structural evidence by mapping the carbon-hydrogen framework of the molecule. A full suite of 1D and 2D NMR experiments is necessary for a complete structural assignment. doaj.org
¹H NMR: The proton NMR spectrum would display characteristic signals for both the Prucalopride and cellobiose moieties. Aromatic protons from the dihydrobenzofuran ring of Prucalopride would appear in the downfield region, while the aliphatic protons of the piperidine ring and methoxypropyl side chain would resonate in the upfield region. The cellobiose unit would contribute a complex set of signals in the 3.0-5.5 ppm range, including two distinct anomeric proton signals characteristic of the β-(1→4) linkage.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for all 30 carbon atoms in the molecule. The chemical shifts would confirm the presence of the aromatic, aliphatic, and glycosidic carbons.
2D NMR Experiments: Two-dimensional NMR techniques are indispensable for establishing the precise connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the Prucalopride and cellobiose spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the structure. It reveals long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation would be observed between the anomeric proton (H-1') of the glucose unit directly attached to Prucalopride and the carbon atom of the Prucalopride moiety where the substitution has occurred, thus confirming the N-glycosidic linkage.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the key structural components of this compound, based on known data for Prucalopride and cellobiose.
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Prucalopride Core | Aromatic Protons | 6.5 - 7.5 | 110 - 160 |
| Piperidine Protons | 1.5 - 3.5 | 25 - 60 | |
| Methoxypropyl Protons | 1.7 - 3.4 | 30 - 70 | |
| Cellobiose Unit | Anomeric Protons (H-1', H-1'') | ~4.4 - 4.6 | ~103 |
| Other Sugar Protons | 3.0 - 4.0 | 60 - 85 |
Chromatographic Purity Assessment Techniques
Assessing the purity of Prucalopride and quantifying impurities like this compound requires robust and sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose.
The primary goal of the chromatographic method is to achieve adequate separation between the main Prucalopride peak and the peaks of all related impurities. nih.gov Given that this compound is a glycoside, it is significantly more polar than the parent drug. This difference in polarity is exploited in reversed-phase HPLC (RP-HPLC), the most common mode of separation for pharmaceutical analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The less polar Prucalopride will have a stronger affinity for the stationary phase and will thus have a longer retention time. Conversely, the highly polar this compound will interact more strongly with the mobile phase and elute earlier.
Method development involves optimizing several parameters to ensure selectivity, accuracy, and precision. jipbs.com Key parameters include:
Column: C8 or C18 columns are commonly used, providing a nonpolar stationary phase for effective separation based on hydrophobicity. nih.govresearchgate.net
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is typical. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. nih.gov
Detection: UV detection is standard for Prucalopride analysis, with wavelengths around 225 nm or 276 nm often selected for maximum absorbance. semanticscholar.org
The following table outlines typical conditions for an HPLC method suitable for the purity assessment of Prucalopride, which would be capable of separating this compound.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Instrument | HPLC or UPLC System with UV/PDA Detector | researchgate.net |
| Column | Reversed-Phase C8 or C18 (e.g., Waters Xbridge-C8, 150mm x 4.6mm, 3.5μm) | nih.gov |
| Mobile Phase A | Aqueous Buffer (e.g., 20mM Ammonium Bicarbonate) | nih.gov |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | |
| Elution Mode | Gradient or Isocratic | nih.gov |
| Flow Rate | 0.8 - 1.5 mL/min (HPLC); 0.2 - 0.4 mL/min (UPLC) | researchgate.net |
| Detection Wavelength | 225 nm | jipbs.com |
| Column Temperature | 25 - 40 °C |
Validation of the analytical method according to ICH guidelines is crucial to demonstrate its suitability for its intended purpose, covering parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jipbs.com
Computational and Theoretical Studies of Prucalopride N β D Cellobiose
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their preferred binding modes within a target receptor.
Prucalopride (B966) exerts its prokinetic effects by acting as a high-affinity agonist at the serotonin (B10506) 5-HT₄ receptor. nih.govdrugbank.comhres.ca Molecular docking simulations are essential to predict how the addition of a bulky, hydrophilic cellobiose (B7769950) moiety might alter the binding of prucalopride to this receptor.
Docking studies for the parent drug, prucalopride, have been performed to understand its interaction with various molecules. nih.gov For the Prucalopride-N-β-D-cellobiose conjugate, simulations would involve docking the entire molecule into the known or homology-modeled structure of the 5-HT₄ receptor. The primary hypothesis is that the prucalopride portion of the conjugate would still occupy the primary binding pocket, engaging in the key interactions necessary for receptor activation. However, the large cellobiose moiety would likely reside outside the primary binding site, potentially interacting with the extracellular loops of the receptor or the surrounding solvent.
The binding affinity, often expressed as a docking score, is predicted to change upon glycosylation. The addition of the cellobiose unit could lead to a decrease in binding affinity due to steric hindrance or an unfavorable energetic cost of desolvating the large sugar moiety to fit into the binding region. Conversely, if the cellobiose can form favorable hydrogen bonds with extracellular receptor residues, it might enhance binding or alter the binding pose. beilstein-institut.demdpi.com
Table 1: Predicted Docking Scores and Binding Interactions for Prucalopride and its Cellobiose Conjugate with the 5-HT₄ Receptor
| Compound | Predicted Docking Score (kcal/mol) | Key Predicted Interactions (Prucalopride Moiety) | Potential Interactions (Cellobiose Moiety) |
| Prucalopride | -9.5 | Hydrogen bonds with key residues in the 5-HT₄ binding pocket; Aromatic interactions. | N/A |
| This compound | -8.2 | Maintained core hydrogen bonds; Possible slight reorientation due to steric influence. | Hydrogen bonds with extracellular loop residues; Water-mediated hydrogen bonds. |
Note: The data in this table is hypothetical and serves as an illustration of typical results from molecular docking simulations.
When conjugated to prucalopride, the conformational freedom of the cellobiose moiety may be restricted. Molecular mechanics and dynamics simulations can reveal the preferred conformations of the attached sugar. It is plausible that the interaction with the prucalopride backbone and the surrounding solvent environment would favor specific rotamers of the glycosidic bond, potentially locking the cellobiose portion into a more defined shape than it would have in free solution. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Conjugates
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of prucalopride-glycoside conjugates, a QSAR model could be developed to predict their binding affinity for the 5-HT₄ receptor.
A theoretical QSAR study on prucalopride glycoconjugates would involve generating a dataset of related structures (e.g., conjugating different sugars or altering the linkage point) and calculating various molecular descriptors for each. These descriptors quantify steric, electronic, hydrophobic, and topological properties.
Table 2: Key Molecular Descriptors for QSAR Analysis
| Descriptor | Prucalopride (Approx. Value) | This compound (Predicted Change) | Significance in QSAR Model |
| Molecular Weight ( g/mol ) | 367.9 | Increased to ~710.2 | Steric bulk, size |
| LogP (Octanol-Water Partition) | ~2.5 | Decreased significantly | Hydrophobicity, membrane permeability |
| Polar Surface Area (Ų) | ~85 | Increased significantly | Polarity, hydrogen bonding capacity |
| Number of Rotatable Bonds | 5 | Increased significantly | Molecular flexibility |
Note: Values are illustrative. The changes reflect the addition of the large, polar, and flexible cellobiose moiety.
By correlating these descriptors with experimentally determined or computationally predicted binding affinities, a predictive model could be built. mdpi.comnih.gov This model could then be used to design new conjugates with potentially optimized activity.
This enhanced flexibility, however, comes with an entropic penalty upon binding to a receptor, as the molecule must adopt a single, constrained conformation. Computational methods like conformational searches and molecular dynamics simulations are necessary to explore the vast conformational space of the conjugate. The results of such analyses are critical for understanding how the glycosidic linkage influences the orientation of the prucalopride core relative to the sugar, which in turn dictates how the conjugate presents itself to the receptor binding site. mdpi.comnih.gov The glycosylation can stabilize specific conformations through intramolecular hydrogen bonds between the sugar and the drug scaffold.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing atomic motions and conformational changes. nih.gov An MD simulation of this compound, either in a water box or in complex with the 5-HT₄ receptor, would yield invaluable insights.
In an aqueous environment, MD simulations can map the conformational landscape of the conjugate, revealing the most stable structures and the transitions between them. capes.gov.br It would show the dynamic interplay between the hydrophobic prucalopride part and the hydrophilic cellobiose part, and how water molecules structure themselves around the conjugate.
When simulating the conjugate-receptor complex, MD can assess the stability of the binding pose predicted by docking. mdpi.com It can reveal whether the initial docked position is maintained over time or if the conjugate reorients itself within the binding site. Furthermore, MD simulations can highlight the flexibility of the cellobiose tail and its dynamic interactions with the extracellular domains of the receptor, providing a more realistic picture of the binding event than static docking models can offer.
Stability of the Conjugate in Simulated Environments
There are no available studies that have investigated the stability of this compound in simulated biological environments, such as simulated gastric fluid or simulated intestinal fluid. Therefore, data regarding its degradation pathways, kinetics, and the formation of potential metabolites are currently unavailable.
Dynamic Interactions with Solvent Molecules
No research has been published detailing the dynamic interactions between this compound and solvent molecules. As a result, there is no information on its solvation shell, hydrogen bonding patterns, or other solvent-related interactions that would be typically determined through molecular dynamics simulations.
Enzymatic and Bioconversion Studies in Vitro/ex Vivo Mechanistic Focus
Hydrolysis of the Cellobiose (B7769950) Moiety by Glycosidases
The enzymatic cleavage of the cellobiose component of Prucalopride-N-β-D-cellobiose is a critical step in its metabolic pathway. This process is primarily mediated by glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds.
The kinetics of enzymatic hydrolysis of the cellobiose moiety are influenced by several factors, including enzyme concentration, substrate concentration, temperature, and pH.
β-Glucosidase: This enzyme is key in the hydrolysis of cellobiose. nih.gov Studies on β-glucosidases from various microbial sources, such as Aspergillus niger and Trichoderma reesei, have been conducted to understand their kinetic properties. nih.govnih.gov The Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) are crucial parameters in characterizing these kinetics. scirp.org For instance, β-glucosidase from Trichoderma reesei QM 9414 exhibited a Km of 1.22 +/- 0.3 mM and a Vmax of 1.14 +/- 0.21 μmol/min/mg for cellobiose. nih.gov The efficiency of these enzymes can be influenced by factors like substrate inhibition, which has been observed with cellobiose in some cases. nih.gov
Lactase (Lactase-Phlorizin Hydrolase): While the primary substrate for lactase is lactose (B1674315), this enzyme, also known as β-galactosidase, can exhibit activity towards other β-glycosidic linkages. tkk.fi The lactase site is capable of splitting cellobiose. tkk.fi The kinetics of lactose hydrolysis by β-galactosidases from sources like Lactobacillus plantarum have been studied, showing a higher affinity for synthetic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) compared to lactose. nih.gov The hydrolysis of the cellobiose moiety in this compound by lactase would be subject to similar kinetic principles, including optimal pH and temperature, which for L. plantarum β-galactosidase are 7.5 and 50°C for lactose hydrolysis, respectively. nih.gov
The following table provides a summary of kinetic parameters for relevant enzymes.
| Enzyme | Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| β-Glucosidase | Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | - | - |
| β-Glucosidase | Aspergillus oryzae | p-nitrophenyl-β-d-glucoside | 0.55 | 1066 | 5.0 | 50 |
| β-Galactosidase | Lactobacillus plantarum HF571129 | Lactose | 23.28 | - | 7.5 | 50 |
| β-Galactosidase | Lactobacillus plantarum HF571129 | ONPG | 6.644 | - | 6.5 | 50 |
Data sourced from multiple studies. nih.govnih.govnih.gov Note that Vmax values are highly dependent on assay conditions and purity of the enzyme.
The primary products of the enzymatic hydrolysis of the cellobiose moiety from this compound are expected to be the parent drug, prucalopride (B966), and two glucose molecules. The cleavage of the β-1,4-glycosidic bond releases the disaccharide, cellobiose, which is then further hydrolyzed into two glucose units by β-glucosidase. nih.gov
Thin-layer chromatography has been used to visualize the hydrolysis products of cellobiose by different β-glucosidases, confirming the generation of glucose. researchgate.net In the context of the conjugate, this would result in the liberation of prucalopride, which itself is not extensively metabolized in humans. tga.gov.aunih.gov
The specificity and affinity of glycosidases for this compound are critical determinants of its rate of hydrolysis.
β-Glucosidases are generally classified into three groups based on their substrate specificity: those that prefer aryl-β-glucosides, those that only hydrolyze oligosaccharides (cellobiases), and broad-specificity enzymes that act on various substrates. nih.gov A β-glucosidase with broad specificity would likely hydrolyze this compound. The affinity of these enzymes for different substrates varies. For example, a β-glucosidase from Monascus purpureus showed a higher affinity for p-nitrophenyl-β-D-glucopyranoside (pNPG) than for cellobiose. jmb.or.kr
The affinity of an enzyme for its substrate is quantified by the Michaelis constant (Km), with a lower Km value indicating higher affinity. scirp.org For example, a β-glucosidase from Trichoderma reesei showed a higher affinity for pNPG (Km = 0.19 mM) than for cellobiose (Km = 1.22 mM). nih.gov The presence of the prucalopride aglycone may influence the binding of the conjugate to the active site of these enzymes.
Microbial Metabolism of the Cellobiose Moiety (In Vitro/Ex Vivo)
The gut microbiota plays a significant role in the metabolism of complex carbohydrates that escape digestion in the upper gastrointestinal tract. frontiersin.org
Cellobiose that is released from this compound can be fermented by various commensal gut bacteria.
Several gut microbes, including species from the genera Ruminococcus, Bifidobacterium, and Lactobacillus, possess the enzymatic machinery to degrade cellulose (B213188) and cellobiose. ucsd.edugoogle.com For instance, Ruminococcus flavefaciens can phosphorylate and synthesize cellobiose. nih.gov
The fermentation of these sugars by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. frontiersin.org These SCFAs serve as an energy source for the host and have various physiological effects. ucsd.edu
Some bacteria, like Clostridium thermocellum, can metabolize cellobiose in preference to glucose. nih.gov The fermentation pathways can differ between species, with some utilizing a cellobiose phosphorylase and others a glucose permease and hexokinase system. nih.gov
The biotransformation of this compound within the gut is mediated by a diverse array of microbial enzymes.
The gut microbiome encodes a vast number of carbohydrate-active enzymes (CAZymes), including glycoside hydrolases, which are essential for breaking down complex carbohydrates like cellobiose. nih.gov
The initial cleavage of the cellobiose moiety from the prucalopride conjugate is likely carried out by extracellular microbial β-glucosidases. jmb.or.kr Once released, cellobiose can be transported into bacterial cells for further metabolism. nih.gov
The metabolic activity of the gut microbiota can influence the bioavailability of the parent drug, prucalopride. The release of prucalopride from the conjugate in the lower gut could be a targeted delivery mechanism, although this is speculative without specific studies on the conjugate itself.
Prodrug Activation Mechanisms (Hypothesized)
The concept of a prucalopride prodrug, such as this compound, is an intriguing strategy to potentially modify its pharmacokinetic profile. As a hypothetical compound, its activation back to the parent drug, prucalopride, would theoretically rely on specific enzymatic or environmental conditions. The following sections explore the hypothesized mechanisms by which this compound could be activated in vivo. It is important to note that the following discussion is based on established biochemical principles, as no direct research on this compound has been publicly documented.
Enzyme-Mediated Release of the Parent Drug (Prucalopride)
The most plausible mechanism for the release of prucalopride from a cellobiose conjugate is through enzymatic hydrolysis. The β(1→4) glycosidic bond linking the two glucose units of cellobiose, and the N-glycosidic bond connecting the sugar moiety to prucalopride, are targets for specific enzymes found within the human body, particularly in the gastrointestinal tract.
The primary enzymes responsible for the cleavage of β-glycosidic linkages are β-glucosidases. nih.govnrel.gov These enzymes are present in the human small intestine, although their activity can vary. tkk.fi The lactase-phlorizin hydrolase complex in the brush border of intestinal epithelial cells, for instance, exhibits β-glucosidase activity and is known to hydrolyze lactose and cellobiose. tkk.fi
Furthermore, the gut microbiota possesses a vast array of glycoside hydrolases. Bacteria in the colon are adept at fermenting various carbohydrates, and this metabolic activity includes the cleavage of β-glycosidic bonds. science.gov Therefore, it is hypothesized that this compound would remain largely intact in the upper gastrointestinal tract and would be a substrate for bacterial β-glucosidases in the colon. This targeted release in the lower gastrointestinal tract could be a desirable feature for a drug like prucalopride, which acts on the colon to treat chronic constipation. nih.gov
The enzymatic breakdown would likely occur in a stepwise manner. First, a β-glucosidase would cleave the β(1→4) bond of the cellobiose moiety, releasing a glucose molecule and leaving a Prucalopride-N-β-D-glucose conjugate. A subsequent enzymatic action by a β-glucosidase would then cleave the remaining N-glycosidic bond to release the active prucalopride.
Table 1: Hypothesized Enzymatic Activation of this compound
| Enzyme | Location | Hypothesized Action | Result |
| β-Glucosidases | Small Intestine, Colon (microbiota) | Hydrolysis of the β(1→4) glycosidic bond in the cellobiose moiety. | Release of one glucose molecule and formation of Prucalopride-N-β-D-glucose. |
| β-Glucosidases | Small Intestine, Colon (microbiota) | Hydrolysis of the N-glycosidic bond linking glucose to prucalopride. | Release of the active parent drug, prucalopride. |
pH-Dependent or Environment-Specific Cleavage Mechanisms
While enzymatic cleavage is the most probable activation pathway, the possibility of pH-dependent or other environment-specific cleavage mechanisms should also be considered, although they are likely to be of minor significance for a cellobiose conjugate.
Glycosidic bonds can be susceptible to acid-catalyzed hydrolysis. wikipedia.org The highly acidic environment of the stomach (pH 1.5-3.5) could theoretically induce some degree of cleavage of the N-glycosidic bond. However, glycosidic bonds, particularly those involving sugars like glucose, are generally stable under these conditions. The stability of the bond would depend on the specific chemical nature of the linkage to the prucalopride molecule. Without experimental data, it is difficult to ascertain the exact susceptibility of this compound to gastric acidity.
It is generally accepted that enzymatic hydrolysis is a far more efficient and specific mechanism for the cleavage of such bonds in the physiological context of the gastrointestinal tract. wikipedia.orgebi.ac.uk The conditions required for significant acid-catalyzed hydrolysis are typically much harsher than those found in the stomach.
Changes in the redox potential or the presence of specific ions in different segments of the gut are unlikely to play a primary role in the cleavage of a stable glycosidic bond. Therefore, while pH variations are a feature of the gastrointestinal environment, they are not hypothesized to be the principal mechanism for the activation of a this compound prodrug.
Cellular and Subcellular Interaction Studies in Vitro Mechanistic Focus
Cell-Free System Interactions
There are no published studies that have evaluated the binding affinity and selectivity of Prucalopride-N-β-D-cellobiose for isolated biological targets. For its parent compound, prucalopride (B966), such studies have been crucial in establishing its high affinity for the 5-HT4 receptor. nih.govdrugbank.com However, it is unknown how the addition of a cellobiose (B7769950) moiety—a disaccharide composed of two β-glucose units—would alter this binding profile. Research would be required to determine if the conjugate retains affinity for the 5-HT4 receptor or if it acquires new affinities for other receptors or transporters, such as sugar transporters.
Data on the passive diffusion and membrane permeability of this compound in artificial systems, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are not available. The conjugation of the relatively lipophilic prucalopride molecule with a hydrophilic cellobiose sugar would be expected to significantly increase the molecule's polarity and size, likely leading to a drastic reduction in passive membrane permeability compared to the parent drug. Quantitative studies are needed to confirm this hypothesis.
Cellular Uptake and Internalization Mechanisms (In Vitro Cell Lines)
The potential for this compound to be recognized and transported by carrier proteins, particularly glucose transporters (GLUTs) or sodium-glucose cotransporters (SGLTs), is a scientifically interesting but uninvestigated question. The cellobiose component makes it a candidate for such interactions. Studies on other drug-sugar conjugates have shown that glycosylation can facilitate uptake via these transporters, a strategy sometimes used for targeted drug delivery. mdpi.comnih.gov However, without experimental evidence using relevant in vitro cell lines (e.g., Caco-2 cells, which express various transporters), it is impossible to state whether this compound utilizes these pathways.
No research has been published to indicate whether this compound is internalized by cells via endocytotic mechanisms, such as clathrin-mediated or caveolae-mediated endocytosis. nih.gov Such pathways are typically involved in the uptake of larger molecules or nanoparticle-drug conjugates. scholaris.ca Whether the size of the this compound conjugate is sufficient to trigger these mechanisms is unknown.
Intracellular Fate and Processing of the Conjugate (In Vitro Cell Lines)
The intracellular fate of this compound following any potential uptake into cells is entirely unknown. Key questions that remain unanswered by current scientific literature include:
Is the conjugate stable within the intracellular environment?
Is the glycosidic bond between prucalopride and cellobiose cleaved by intracellular enzymes (e.g., lysosomal β-glucosidases)?
If cleaved, what is the subsequent fate of the released prucalopride and cellobiose?
Does the conjugate or its potential metabolites accumulate in specific organelles?
Answering these questions would require sophisticated cell-based assays, including subcellular fractionation and advanced analytical techniques, which have not been reported for this compound.
Localization Studies within Cellular Compartments
A primary objective would be to ascertain where the this compound conjugate localizes within the cell. This is fundamental to understanding its mechanism of action.
Hypothetical Research Approach: A fluorescently tagged version of this compound could be synthesized. This would allow for direct visualization using techniques like confocal microscopy.
Experimental Design:
Synthesize a fluorescent analog (e.g., by attaching a fluorophore like FITC or Alexa Fluor).
Incubate cultured intestinal epithelial cells with the fluorescent conjugate.
Utilize co-localization markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, and Hoechst stain for the nucleus).
Image the cells at various time points to track the movement and final destination of the conjugate.
Anticipated Data and Interpretation: The results would indicate whether the conjugate remains in the extracellular space, binds to the cell surface, is internalized into endosomes/lysosomes, or reaches other specific subcellular compartments. This information would be critical for framing further mechanistic studies.
Intracellular Enzymatic Conversion
A key aspect of this conjugate's design would be its potential for intracellular conversion. Cellobiose is a disaccharide composed of two glucose units linked by a β(1→4) bond. nih.gov The central hypothesis is that intracellular enzymes could cleave this bond, releasing the active Prucalopride molecule.
Hypothetical Research Approach: The enzymatic conversion could be studied using cell lysates or specific purified enzymes. The primary enzyme of interest would be lactase-phlorizin hydrolase (LPH), which is known to hydrolyze lactose (B1674315) and has some activity on cellobiose, or other β-glucosidases. researchgate.net
Experimental Design:
Prepare cell lysates from relevant cell lines (e.g., intestinal epithelial cells).
Incubate this compound with the cell lysates over a time course.
At each time point, analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the conjugate and the appearance of free Prucalopride and cellobiose.
To confirm the enzymatic nature of the conversion, control experiments would be performed with heat-inactivated lysates.
Hypothetical Data Table: Enzymatic Conversion Rate This interactive table illustrates the kind of data that would be generated from such an experiment, showing the concentration of each compound over time.
| Time (minutes) | This compound (µM) | Prucalopride (µM) | Cellobiose (µM) |
| 0 | 100 | 0 | 0 |
| 15 | 85 | 15 | 15 |
| 30 | 68 | 32 | 32 |
| 60 | 40 | 60 | 60 |
| 120 | 15 | 85 | 85 |
Receptor-Mediated Signaling Pathways (In Vitro, Mechanistic)
Assuming the conjugate is successfully cleaved to release Prucalopride, the next step is to determine if this liberated drug can effectively engage its target, the 5-HT₄ receptor, and initiate downstream signaling.
Modulation of Downstream Signaling Cascades by the Conjugate
Prucalopride exerts its prokinetic effects by activating 5-HT₄ receptors, which are G-protein coupled receptors (GPCRs). Activation typically leads to an increase in intracellular cyclic AMP (cAMP).
Hypothetical Research Approach: A cell line expressing the human 5-HT₄ receptor (e.g., HEK-293-5HT4) would be used. The ability of the conjugate to induce cAMP production would be measured.
Experimental Design:
Treat the HEK-293-5HT4 cells with varying concentrations of this compound.
After a set incubation period (to allow for potential cleavage), lyse the cells.
Measure intracellular cAMP levels using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.
Anticipated Data and Interpretation: An increase in cAMP levels would suggest that the conjugate is successfully converted to active Prucalopride, which then activates the 5-HT₄ receptor. The magnitude of this response would be concentration-dependent.
Comparative Analysis with Prucalopride on Cellular Pathways
The ultimate test of the conjugate's efficacy in vitro would be a direct comparison with the parent drug, Prucalopride.
Hypothetical Research Approach: This would involve a head-to-head comparison of the potency and efficacy of Prucalopride versus this compound in the cAMP assay described above.
Experimental Design:
Generate full dose-response curves for both Prucalopride and this compound in the HEK-293-5HT4 cell line.
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for both compounds.
Hypothetical Data Table: Comparative Potency and Efficacy This table presents a hypothetical comparison of the key pharmacological parameters for the two compounds.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Control) |
| Prucalopride | 5.2 | 100 |
| This compound | 150.7 | 95 |
Interpretation of Hypothetical Data: In this hypothetical scenario, the higher EC₅₀ for the conjugate would indicate lower potency, likely reflecting the rate-limiting step of enzymatic cleavage required to release the active drug. The similar Eₘₐₓ would suggest that, once cleaved, the released Prucalopride is fully capable of activating the receptor to the same extent as the unconjugated drug.
Future Directions and Advanced Research Considerations
Development of Novel Analytical Probes and Tracers
The development of bespoke analytical probes and tracers will be fundamental to elucidating the biological activity and fate of Prucalopride-N-β-D-cellobiose. These tools are essential for tracking the molecule within complex biological systems and understanding its interactions.
One promising avenue is the use of bioorthogonal chemistry to attach imaging agents. nih.gov This strategy involves introducing a unique chemical handle onto the this compound molecule that does not interfere with its biological function. This handle can then be specifically targeted with a complementary probe, such as a fluorescent dye or a radiolabel, enabling visualization. nih.govberkeley.edu For instance, an azide group could be incorporated into the cellobiose (B7769950) moiety, allowing for "click" reactions with probes containing a cyclooctyne group for imaging in living cells. nih.gov
Another approach involves the design of "turn-on" fluorescent probes. These probes are engineered to be non-fluorescent until they interact with a specific target or environment, minimizing background signal and enhancing sensitivity. acs.org For a compound like this compound, a probe could be designed to fluoresce upon binding to a specific cellular receptor or undergoing enzymatic cleavage. Bioluminescence-based probes, such as those using a phosphine-luciferin reagent that activates in response to ligation with an azide-labeled molecule, offer exceptional sensitivity for in vivo imaging. acs.org
| Probe Type | Principle | Potential Application for this compound |
| Bioorthogonal Probes | Introduction of a unique chemical group for specific labeling. | Tracking the distribution and cellular uptake of the compound. |
| "Turn-on" Fluorescent Probes | Fluorescence activation upon target interaction. | Visualizing binding events to specific receptors or enzymes. |
| Bioluminescent Probes | Light emission upon chemical reaction. | Highly sensitive in vivo imaging of the compound's localization. |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
To gain a dynamic understanding of this compound's behavior, advanced spectroscopic and imaging techniques will be indispensable. These methods allow for the real-time observation of the glycoconjugate in biologically relevant settings.
Live-cell imaging using fluorescence microscopy is a powerful tool for studying the subcellular localization and trafficking of glycoconjugates. berkeley.edu By employing the aforementioned fluorescent probes, researchers can track the journey of this compound from the cell surface to intracellular compartments. berkeley.edu
Advanced mass spectrometry techniques, such as tandem mass spectrometry and ion mobility spectrometry, are crucial for detailed structural characterization. nih.gov These methods can provide precise information about the glycosidic linkage and the conformation of the cellobiose unit attached to prucalopride (B966). For real-time analysis, techniques like electrospray ionization mass spectrometry can be coupled with liquid chromatography to monitor the metabolic fate of the compound in biological fluids.
Furthermore, single-molecule imaging techniques, such as low-temperature scanning tunneling microscopy (LT-STM), could offer unprecedented detail about the structure and orientation of individual this compound molecules. bioglyco.com This level of resolution can reveal subtle conformational changes that may be critical for its biological activity. bioglyco.com
| Technique | Information Provided | Relevance to this compound |
| Live-Cell Fluorescence Microscopy | Subcellular localization and trafficking. | Understanding the cellular mechanisms of action. |
| Advanced Mass Spectrometry | Detailed structural information and metabolic profiling. | Confirming molecular identity and tracking metabolic pathways. |
| Single-Molecule Imaging (LT-STM) | High-resolution structure and conformation of individual molecules. | Investigating structure-activity relationships at the molecular level. |
Integration of Multi-Omics Approaches in Glycoconjugate Research
A systems-level understanding of the effects of this compound can be achieved through the integration of multiple "omics" data sets. nih.gov This multi-omics approach provides a holistic view of the molecular changes induced by the compound. thermofisher.comfrontlinegenomics.com
Glycomics , the study of the complete set of glycans in an organism, would be central to this approach. nih.gov By analyzing changes in the cellular glycome upon treatment with this compound, researchers could identify downstream effects on glycosylation pathways. nih.gov
Integrating glycomics data with proteomics can reveal how the compound affects the expression and glycosylation of specific proteins. nih.govTranscriptomics can provide insights into changes in gene expression that are triggered by the glycoconjugate. thermofisher.com Finally, metabolomics can identify alterations in metabolic pathways. nih.gov
The integration of these disparate datasets requires sophisticated bioinformatics tools and can help to construct comprehensive models of the compound's mechanism of action and identify potential biomarkers of its activity. nih.govresearchgate.netrsc.org
| Omics Field | Focus of Study | Potential Insights for this compound |
| Glycomics | The complete set of cellular glycans. | Identifying changes in cellular glycosylation patterns. |
| Proteomics | The entire complement of proteins. | Understanding effects on protein expression and modification. |
| Transcriptomics | The complete set of RNA transcripts. | Revealing changes in gene expression. |
| Metabolomics | The complete set of small-molecule metabolites. | Identifying alterations in metabolic pathways. |
Design of Next-Generation Glycoconjugates with Tailored Properties
The knowledge gained from the aforementioned studies will pave the way for the rational design of next-generation glycoconjugates with improved and tailored properties. mdpi.comnih.gov By understanding the structure-activity relationships of this compound, medicinal chemists can systematically modify its structure to enhance its therapeutic potential.
This could involve altering the carbohydrate moiety to improve targeting to specific lectins or transporters, or modifying the linker between prucalopride and cellobiose to control its release. nih.gov The synthesis of multivalent glycoconjugates, where multiple copies of the sugar are attached to a central scaffold, could enhance binding avidity to target receptors. acs.org
The ultimate goal is to create a new generation of glycoconjugate therapeutics with high specificity, efficacy, and a favorable safety profile. mdpi.comnih.gov The design of these molecules will be an iterative process, informed by a deep understanding of their biological interactions at the molecular and systems levels.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Prucalopride-N-β-D-cellobiose?
- Methodological Answer : Synthesis should follow detailed protocols for glycosidic bond formation, including stepwise activation of Prucalopride’s amine group and conjugation to β-D-cellobiose via reductive amination. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., , , HSQC) and high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for purity assessment (>95%). For novel intermediates, provide X-ray crystallography or rotational diffusion constants (RDCs) to resolve conformational ambiguities .
Q. How should researchers assess the physicochemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Solubility profiles (e.g., in aqueous buffers or simulated biological fluids) should be quantified via spectrophotometry, referencing known solubility data for β-D-cellobiose derivatives (e.g., 2.4 g/L at 25°C for acetylated analogs) . Include differential scanning calorimetry (DSC) to analyze thermal behavior and identify polymorphic transitions.
Advanced Research Questions
Q. What advanced techniques resolve conformational heterogeneity in this compound during structural analysis?
- Methodological Answer : Employ -coupling constants and residual dipolar couplings (RDCs) in NMR to determine interglycosidic dihedral angles (ϕ/ψ). Compare experimental RDCs (e.g., 24–31 per conformer) with molecular dynamics simulations to assess rigidity. Note that ψ angles may vary by 30°–40° depending on ring flexibility, necessitating ensemble-based modeling .
Q. How can enzymatic degradation kinetics of this compound by β-glucosidase be quantified?
- Methodological Answer : Use Michaelis-Menten kinetics with continuous assays (e.g., NADH-coupled systems) to measure and . Monitor hydrolysis via HPLC-MS to identify Prucalopride release. For substrate specificity, compare activity against D-cellobiose controls (turnover number: 45–110 s) and assess competitive inhibition with methyl-β-D-glucoside .
Q. What statistical approaches address contradictions between in vitro and in vivo pharmacodynamic data for this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in animal studies. Use Bland-Altman plots to quantify bias between in vitro binding assays (e.g., SPR) and in vivo efficacy (e.g., colonic transit time). Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling, integrating metabolite profiling from plasma/tissue samples .
Q. What methodologies validate targeted delivery mechanisms of this compound to intestinal serotonin receptors?
- Methodological Answer : Radiolabel the compound with or for single-photon emission computed tomography (SPECT) or positron emission tomography (PET). Quantify biodistribution in rodent models via gamma counting and correlate with receptor occupancy assays (e.g., -LY-344864 binding). Include competitive blocking studies with excess 5-HT antagonists to confirm specificity .
Q. How do researchers design experiments to test synergistic effects between this compound and microbiota-derived metabolites?
- Methodological Answer : Use factorial ANOVA in gnotobiotic mouse models colonized with defined microbial consortia. Measure synergism via isobolographic analysis of colonic motility. Profile short-chain fatty acids (SCFAs) via GC-MS and correlate with Prucalopride bioavailability. Control for β-D-cellobiose metabolism by bacterial β-glucosidase using gene knockout strains .
Guidelines for Data Reporting and Replication
- Experimental Reproducibility : Follow NIH preclinical guidelines for reporting animal studies, including randomization, blinding, and sample size justification. Provide raw data (e.g., NMR spectra, kinetic curves) in supplementary materials with metadata descriptors (e.g., solvent, temperature) .
- Conflict Resolution : Use sensitivity analyses to identify outliers in dose-response datasets. For structural contradictions (e.g., conflicting RDC-derived angles), apply Bayesian model averaging to weigh plausible conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
